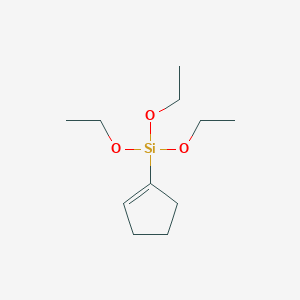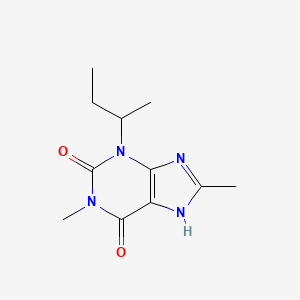![molecular formula C10H12S3 B14377149 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane CAS No. 89863-97-8](/img/structure/B14377149.png)
2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane is a heterocyclic compound that features a thiophene ring and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane typically involves the condensation of thiophene-2-carbaldehyde with 1,3-dithiane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed in a suitable solvent like toluene or ethanol until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane moiety to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated thiophenes, alkylated thiophenes
Scientific Research Applications
2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Thiophen-2-yl)ethylidene]propanedinitrile
- N,N’-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine
- 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)
Uniqueness
2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane is unique due to its combination of a thiophene ring and a dithiane moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further enhances its versatility .
Properties
CAS No. |
89863-97-8 |
|---|---|
Molecular Formula |
C10H12S3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C10H12S3/c1-8(9-4-2-5-11-9)10-12-6-3-7-13-10/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
RYMSUKLVVISSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
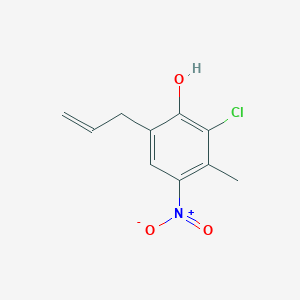
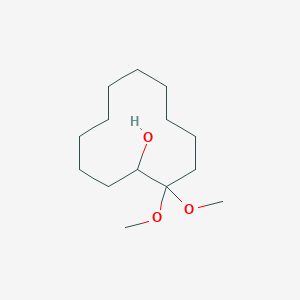

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
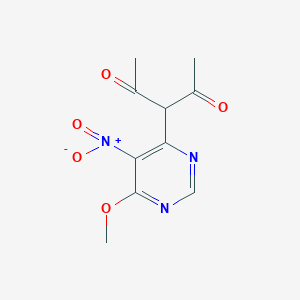

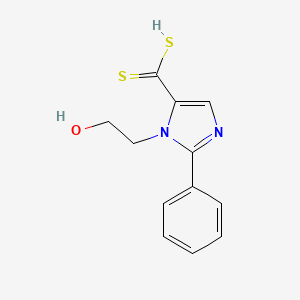
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
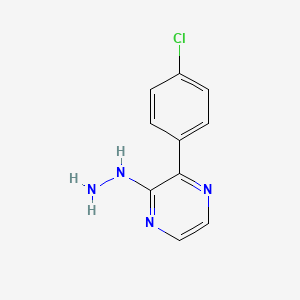
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
